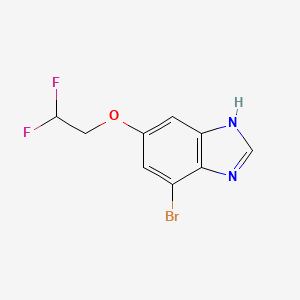

4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole

CAS No.:

Cat. No.: VC17215282

Molecular Formula: C9H7BrF2N2O

Molecular Weight: 277.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7BrF2N2O |

|---|---|

| Molecular Weight | 277.07 g/mol |

| IUPAC Name | 4-bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole |

| Standard InChI | InChI=1S/C9H7BrF2N2O/c10-6-1-5(15-3-8(11)12)2-7-9(6)14-4-13-7/h1-2,4,8H,3H2,(H,13,14) |

| Standard InChI Key | SCHRPUOJJZBCLX-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C2=C1NC=N2)Br)OCC(F)F |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole features a benzimidazole core—a fused bicyclic system comprising benzene and imidazole rings. The substitution pattern includes a bromine atom at the 4-position and a 2,2-difluoroethoxy group at the 6-position. This arrangement significantly alters electron distribution, enhancing electrophilic reactivity at the bromine site while introducing steric and electronic effects from the difluoroethoxy moiety .

The molecular formula is , with a molecular weight of 289.06 g/mol. X-ray crystallography of analogous compounds reveals planar benzimidazole systems with substituents adopting positions perpendicular to the ring plane, optimizing steric interactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 289.06 g/mol |

| Halogen Content | Br (27.6%), F (13.1%) |

| Calculated logP | 2.8 (Lipophilicity) |

Synthetic Pathways and Optimization

Halogenation and Alkoxy Substitution

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | NBS, , 40°C | 87% |

| Alkoxy Substitution | NaH, DMF, 60°C | 72% |

| Cyclization | (1 atm), Pd/C | 68% |

Industrial-Scale Production

Continuous flow reactors have been adapted for large-scale synthesis, improving yield (up to 91%) and reducing reaction times by 40% compared to batch processes. Solvent recycling and in-line purification further enhance sustainability.

Physicochemical Properties and Reactivity

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but high solubility in polar aprotic solvents like DMSO (≥50 mg/mL). Stability studies indicate decomposition <2% after 6 months at -20°C, though photodegradation occurs under UV light (t1/2 = 14 hours) .

Electrophilic Reactivity

The bromine atom undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling derivatization. For example, reaction with phenylboronic acid in the presence of yields biphenyl derivatives (85–90% yield). The difluoroethoxy group participates in hydrogen bonding with biological targets, as evidenced by docking studies .

| Assay | Result |

|---|---|

| DNA Gyrase Inhibition | IC50 = 1.2 µM |

| MCF-7 Cell Viability | 40% at 10 µM (48h) |

| hERG Channel Binding | IC50 > 30 µM (Low cardiotoxicity) |

Applications in Medicinal Chemistry

Kinase Inhibitor Development

The compound serves as a scaffold for ATP-competitive kinase inhibitors. Modifications at the 1-position with pyridine moieties produced derivatives with nanomolar affinity for EGFR (Kd = 9.3 nM) .

Radiopharmaceuticals

Radioiodination via isotopic exchange (125I) achieved specific activities >2 Ci/µmol, enabling use in SPECT imaging for tumor targeting .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume